molecular formula C47H95N10O17P3S B6596273 triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexacosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate CAS No. 799813-02-8

triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexacosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate

Cat. No.: B6596273
CAS No.: 799813-02-8
M. Wt: 1197.3 g/mol
InChI Key: XKPNJROJQZVENY-PQBGVFARSA-N
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Description

Triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexacosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a purine base, multiple phosphoryl groups, and a long-chain fatty acid derivative, making it a molecule of interest in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexacosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate involves multiple steps:

    Formation of the purine base: The synthesis begins with the formation of the 6-aminopurine base through a series of condensation reactions.

    Attachment of the sugar moiety: The purine base is then glycosylated with a protected ribose derivative.

    Phosphorylation: The hydroxyl groups of the ribose are phosphorylated using phosphorylating agents such as phosphorus oxychloride.

    Attachment of the fatty acid derivative: The long-chain fatty acid derivative is introduced through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process would include:

    Optimization of reaction conditions: Temperature, pH, and solvent conditions would be optimized for each step.

    Purification: Techniques such as chromatography and crystallization would be employed to purify the intermediate and final products.

    Quality control: Analytical methods such as HPLC and NMR spectroscopy would be used to verify the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and amine groups.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can take place at the phosphoryl groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation products: Sulfoxides, sulfonamides.

    Reduction products: Alcohols, amines.

    Substitution products: Phosphoramidates, phosphonates.

Scientific Research Applications

Chemistry

    Synthesis of analogs: The compound can be used as a starting material for the synthesis of analogs with potential biological activity.

    Study of reaction mechanisms: Its complex structure makes it a suitable model for studying reaction mechanisms in organic chemistry.

Biology

    Enzyme interactions: The compound can be used to study interactions with enzymes involved in nucleotide metabolism.

    Cell signaling: Its phosphorylated groups make it a candidate for studying cell signaling pathways.

Medicine

    Drug development: The compound’s structure suggests potential as a lead compound for developing antiviral or anticancer drugs.

    Diagnostic tools: It can be used in the development of diagnostic assays for detecting specific enzymes or metabolites.

Industry

    Biotechnology: The compound can be used in the production of biopharmaceuticals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The phosphorylated groups play a crucial role in these interactions, facilitating binding to active sites and modulating enzyme activity. The long-chain fatty acid derivative may enhance membrane permeability, allowing the compound to enter cells more efficiently.

Comparison with Similar Compounds

Similar Compounds

    Adenosine triphosphate (ATP): Similar in having multiple phosphoryl groups and a purine base.

    NADH: Shares the feature of a nucleotide structure with a long-chain derivative.

    Coenzyme A: Contains a phosphorylated ribose and a long-chain fatty acid derivative.

Uniqueness

    Complexity: The compound’s structure is more complex than ATP, NADH, or Coenzyme A, with additional functional groups and a longer fatty acid chain.

    Its unique structure suggests broader applications in drug development and biotechnology.

Properties

IUPAC Name

triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexacosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H86N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-38(56)75-31-30-49-37(55)28-29-50-45(59)42(58)47(2,3)33-68-74(65,66)71-73(63,64)67-32-36-41(70-72(60,61)62)40(57)46(69-36)54-35-53-39-43(48)51-34-52-44(39)54;;;/h34-36,40-42,46,57-58H,4-33H2,1-3H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62);3*1H3/t36-,40?,41+,42+,46-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPNJROJQZVENY-PQBGVFARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H95N10O17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677201
Record name triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexacosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1197.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799813-02-8
Record name triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexacosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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